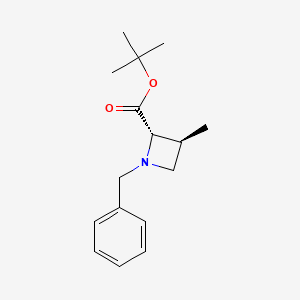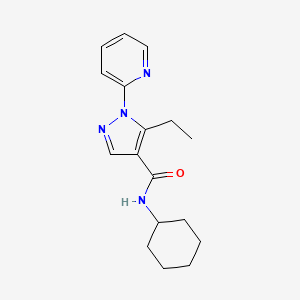
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.
tert-Butyl Ester Formation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve high yields and selectivity under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Benzyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biocatalysis: Its unique structure makes it a candidate for biocatalytic processes, where enzymes are used to catalyze chemical reactions.
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester group can influence the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2S,3S)-1-[[4-(benzyloxy)phenyl]sulfonyl]-3-hydroxy-3-methyl-2-piperidinecarboxylate: This compound shares structural similarities but has different functional groups, leading to distinct reactivity and applications.
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxamide:
Uniqueness
tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is unique due to its combination of the azetidine ring, benzyl group, and tert-butyl ester. This combination imparts specific reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13-8-6-5-7-9-13)14(12)15(18)19-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3/t12-,14-/m0/s1 |
Clé InChI |
AAHDLRDOCKVUDL-JSGCOSHPSA-N |
SMILES isomérique |
C[C@H]1CN([C@@H]1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CC1CN(C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
![Ethyl 5-thioxo-4,5-dihydroimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B13369151.png)

![3-[(ethylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369155.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B13369164.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)

![3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)
